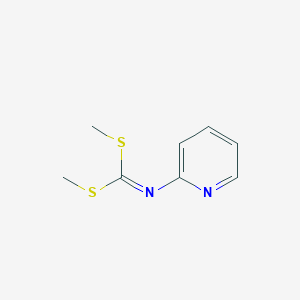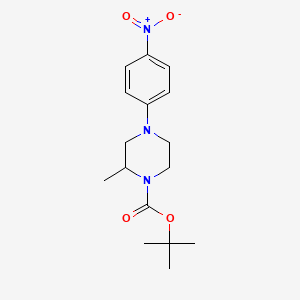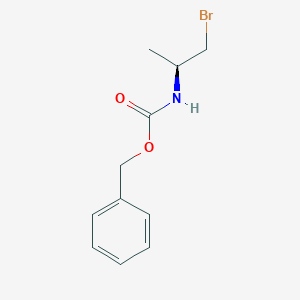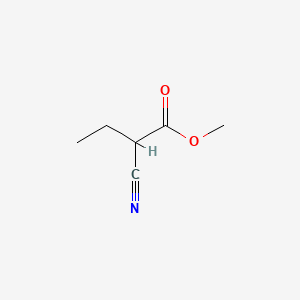
Methyl 2-cyanobutanoate
Übersicht
Beschreibung
Methyl 2-cyanobutanoate is an organic compound with the molecular formula C6H9NO2 It is an ester derived from butanoic acid and contains a cyano group attached to the second carbon of the butanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-cyanobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-cyanobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-bromobutane with sodium cyanide to form 2-cyanobutane, which is then esterified with methanol to yield this compound. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are critical to achieving high purity and yield in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyanobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyanobutanoic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride, resulting in the formation of methyl 2-aminobutanoate.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-cyanobutanoic acid and methanol.
Reduction: Methyl 2-aminobutanoate.
Substitution: Depending on the nucleophile, products such as methyl 2-alkoxybutanoate or methyl 2-aminobutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyanobutanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential precursor for the synthesis of drugs and bioactive molecules.
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of methyl 2-cyanobutanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its cyano group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyanobutanoate can be compared with other similar compounds, such as:
Methyl 2-cyanopropanoate: Similar structure but with one less carbon in the chain.
Ethyl 2-cyanobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-cyanobutanoate: Similar structure but with the cyano group attached to the third carbon instead of the second.
Uniqueness
This compound is unique due to the specific positioning of the cyano group on the second carbon, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain synthetic applications compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 2-cyanobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-5(4-7)6(8)9-2/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZUXKILWFDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
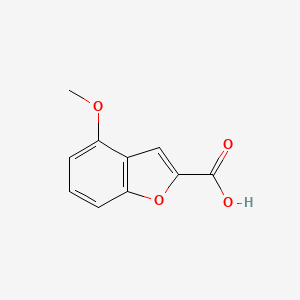

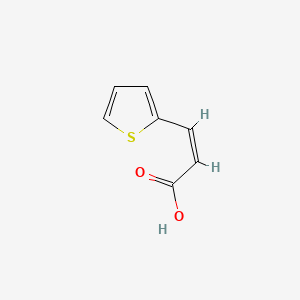
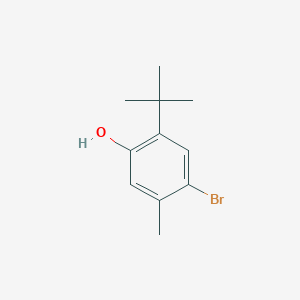
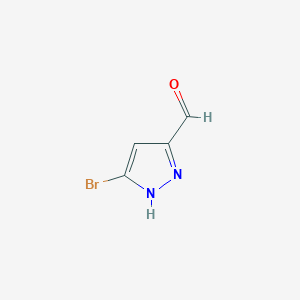

![2-phenyloxazolo[5,4-c]pyridine](/img/structure/B3181051.png)

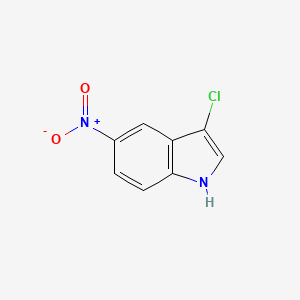
![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)
